1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone 1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone
Brand Name: Vulcanchem
CAS No.: 849021-29-0
VCID: VC2338338
InChI: InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone

CAS No.: 849021-29-0

Cat. No.: VC2338338

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone - 849021-29-0

Specification

CAS No. 849021-29-0
Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
IUPAC Name 1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanone
Standard InChI InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11H,10H2,1-3H3
Standard InChI Key TWXXUUNPFFILBC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(4-Tert-butylphenyl)-2-pyrimidin-4-ylethanone is a ketone derivative with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol . Its IUPAC name, 1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one, reflects its bifurcated structure:

  • A tert-butylphenyl group at the 4-position of the benzene ring, contributing steric bulk and lipophilicity.

  • A pyrimidin-4-yl group attached to the ethanone backbone, introducing aromatic nitrogen heterocycles capable of hydrogen bonding and π-π interactions.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number849021-29-0
Molecular FormulaC₁₆H₁₈N₂O
Molecular Weight254.33 g/mol
IUPAC Name1-(4-tert-butylphenyl)-2-(pyrimidin-4-yl)ethan-1-one
Synonyms1-(4-TERT-BUTYLPHENYL)-2-PYRIMIDIN-4-YLETHANONE; Ethanone derivatives

Synthesis and Manufacturing

Synthetic Routes

  • Friedel-Crafts Acylation: Electrophilic substitution of tert-butylbenzene with a pyrimidine-containing acyl chloride.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between brominated tert-butylphenyl intermediates and pyrimidinylboronic acids .

Challenges in Synthesis

  • Regioselectivity: Ensuring acylation occurs exclusively at the para position of the tert-butylbenzene.

  • Purification: Removing byproducts from sterically hindered reactions, necessitating chromatographic techniques.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s dual functionality makes it valuable for constructing:

  • Kinase Inhibitors: Pyrimidine rings are common in ATP-competitive kinase inhibitors (e.g., imatinib analogs) . The tert-butyl group enhances membrane permeability, a critical factor in drug bioavailability.

  • Heterocyclic Libraries: Serving as a building block for combinatorial chemistry to screen bioactive molecules .

Materials Science Applications

  • Coordination Polymers: Pyrimidine’s nitrogen atoms can coordinate metal ions, enabling the design of porous materials for gas storage.

  • Liquid Crystals: The planar pyrimidine core and bulky tert-butyl group may promote mesophase formation in thermotropic materials .

Research Findings and Biological Relevance

In Silico Studies

Molecular docking simulations hypothesize that the pyrimidine moiety binds to kinase ATP pockets, while the tert-butylphenyl group occupies hydrophobic regions. Such interactions mirror those observed in PKB/Akt inhibitors (e.g., CCT129524) , though direct evidence for this compound’s activity is lacking .

Experimental Limitations

Current research gaps include:

  • Biological Assays: No in vitro or in vivo data on cytotoxicity, enzyme inhibition, or pharmacokinetics.

  • Thermal Stability: Uncharacterized decomposition thresholds under industrial processing conditions.

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